molecular formula C9H2N4O4 B12355194 7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile

7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile

Cat. No.: B12355194
M. Wt: 230.14 g/mol
InChI Key: IAWXTSMHXFRLQR-UHFFFAOYSA-N
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Description

7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile is a chemical compound with the molecular formula C9H2N4O4. It is known for its unique structure, which includes a quinoxaline core with nitro, dioxo, and carbonitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile typically involves the nitration of quinoxaline derivatives. One common method includes the reaction of 2,3-dioxoquinoxaline with nitric acid under controlled conditions to introduce the nitro group at the 7-position. The reaction is usually carried out in an acidic medium at a temperature range of 0-5°C to prevent over-nitration .

Industrial Production Methods

the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoxaline core can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-2,3-Dioxo-2,3-Dihydroquinoxaline-6-Carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of nitro, dioxo, and carbonitrile groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H2N4O4

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C9H2N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H

InChI Key

IAWXTSMHXFRLQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=C(C(=N2)[O])[O])[N+](=O)[O-])C#N

Origin of Product

United States

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